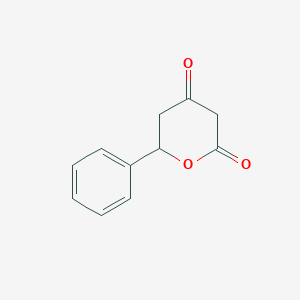

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-

Description

Significance of the Pyran-2,4(3H)-dione Scaffold in Organic and Medicinal Chemistry Research

The pyran-2,4(3H)-dione scaffold is a privileged structure in chemical research, primarily due to its prevalence in natural products and its wide spectrum of biological activities. iosrjournals.orgnih.gov Compounds containing this core structure, often referred to as pyrones or pyranones, are known to exhibit significant pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. iosrjournals.orgnih.govresearchgate.net For instance, certain pyranone derivatives have shown moderate inhibitory activity against human tumor cell lines like HL-60. frontiersin.orgnih.gov

Beyond their inherent bioactivity, pyranones are highly valued as versatile building blocks in organic synthesis. researchgate.net The reactivity of the pyranone ring allows it to be used as a synthon for the construction of a wide variety of more complex heterocyclic systems and natural products. researchgate.netnih.gov Researchers have developed numerous synthetic strategies to access these scaffolds, facilitating the exploration of their structure-activity relationships (SAR) and their potential as lead compounds in drug discovery programs. iosrjournals.org The pyran framework is a key component of many natural substances, including flavonoids, coumarins, and xanthones, which underscores its importance in medicinal chemistry. nih.gov This has led to investigations into pyran-based compounds for treating a range of conditions, including neurodegenerative diseases like Alzheimer's. nih.gov

Distinctive Structural Features of Dihydro-6-phenyl-2H-Pyran-2,4(3H)-dione and its Research Relevance

The structure of dihydro-6-phenyl-2H-Pyran-2,4(3H)-dione is defined by several key features that dictate its chemical behavior and potential applications. The core is a saturated six-membered heterocycle, properly referred to as a tetrahydropyran (B127337) or oxane ring, which contains two carbonyl functional groups at positions 2 and 4. nih.govwikipedia.org This "dihydro" pyran-dione system provides a stable and versatile scaffold for building bioactive molecules.

Below is a table summarizing the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ nih.govguidechem.comappchemical.com |

| Molecular Weight | 190.19 g/mol nih.gov |

| XLogP3-AA | 1.3 nih.govguidechem.com |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.govguidechem.com |

| Rotatable Bond Count | 1 nih.gov |

| Exact Mass | 190.062994177 Da nih.gov |

| Topological Polar Surface Area | 43.4 Ų nih.govguidechem.com |

| Heavy Atom Count | 14 guidechem.com |

| Complexity | 241 nih.govguidechem.com |

This data is computationally generated and sourced from PubChem and Guidechem. nih.govguidechem.com

Overview of Prior Research on Pyranone Derivatives and the Scope for 6-phenyl- Analogs

Research into pyranone derivatives is extensive, reflecting their significance in chemistry and pharmacology. These compounds have been isolated from a diverse range of natural sources, including fungi and plants, and have been the subject of numerous total synthesis efforts. iosrjournals.orgnih.gov Modern synthetic chemistry has produced various innovative methods for constructing the pyranone scaffold, including multi-component reactions and microwave-assisted synthesis, which allow for the efficient generation of molecular diversity. researchgate.netresearchgate.net The primary focus of much of this research has been the evaluation of these derivatives for a wide array of biological activities, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govrsc.org

The exploration of 6-phenyl- pyranone analogs represents a logical and promising direction for future research. The introduction of a phenyl group at the C-6 position is a well-established strategy in medicinal chemistry for creating new analogs with potentially enhanced biological profiles. nih.gov The phenyl ring serves as a handle for further chemical modification, allowing for the synthesis of a library of related compounds with varying substituents. This would enable detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. nih.gov Given the broad therapeutic potential of the pyranone class, 6-phenyl- analogs could be investigated as novel inhibitors for targets implicated in cancer, such as Poly(ADP-ribose) polymerases-1 (PARP-1), or for applications in neurodegenerative and infectious diseases. rsc.orgrsc.org The continued development of synthetic methods targeting specific pyranone substitution patterns, including those with phenyl groups, will be crucial for advancing this field. acs.org

Structure

3D Structure

Properties

CAS No. |

92687-12-2 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

6-phenyloxane-2,4-dione |

InChI |

InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

GMVMWEIIGKRJBU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)CC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Pyran 2,4 3h Dione, Dihydro 6 Phenyl and Its Derivatives

Strategic Approaches to the Core Pyran-2,4(3H)-dione Ring System

The construction of the fundamental pyran-2,4(3H)-dione ring system can be achieved through several strategic synthetic routes. These methods are designed to efficiently assemble the six-membered heterocyclic ring with the desired oxygenation pattern.

Condensation reactions are a cornerstone in the synthesis of pyranone rings, offering a versatile approach to forming the core structure. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org This reaction, a modification of the Aldol condensation, proceeds through nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. For the synthesis of pyranone systems, a subsequent cyclization step is required. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates condensation accompanied by decarboxylation. wikipedia.org

Another important strategy is the tandem Michael-Dieckmann condensation. wikipedia.org This approach can be used to construct complex pyranone-containing structures by first performing a Michael addition to an appropriate acceptor, followed by an intramolecular Dieckmann condensation to form the heterocyclic ring. wikipedia.org

Decarboxylative condensation of β-ketoacids has also been reported as a method for synthesizing γ-pyrones. This reaction can be triggered by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which activates the β-ketoacids to undergo an auto-condensation process. psiberg.com

The table below summarizes various condensation strategies for pyranone synthesis.

| Reaction Name | Key Reactants | Catalyst/Reagent | Key Features |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Basic amine (e.g., piperidine) | Forms C=C bond via nucleophilic addition and dehydration. wikipedia.org |

| Doebner Modification | Aldehyde/Ketone, Malonic acid | Pyridine | Condensation is followed by decarboxylation. wikipedia.org |

| Michael-Dieckmann Condensation | Orsellinate ester carbanion, Chiral pyranone | Base | Tandem reaction sequence for complex structures. wikipedia.org |

| Decarboxylative Condensation | β-Ketoacids | Trifluoromethanesulfonic anhydride (Tf₂O) | Auto-condensation of β-ketoacids to form γ-pyrones. psiberg.com |

Intramolecular cyclization is a critical step in forming the dihydro-2H-pyran-2,4(3H)-dione ring. These reactions form the heterocyclic ring from a linear precursor that already contains the necessary atoms.

One common strategy involves the cyclization of 1,5-dicarbonyl compounds under acidic conditions, where an enol intermediate attacks the second carbonyl group, leading to the formation of the pyranone ring. adichemistry.com Similarly, the cyclization of two molecules of formyl acetic acid can yield a pyranone-5-carboxylic acid, which can then be decarboxylated. adichemistry.com

Tandem reactions that combine a coupling step with lactonization are also effective. For instance, a Pd-catalyzed coupling of an alkynylzinc species with a haloacrylic acid, followed by a ZnBr₂-catalyzed lactonization, can produce 6-alkyl-2H-pyran-2-ones in high yields. mdpi.com Another variation involves a tandem Stille reaction and a 6-endo-dig oxacyclization of (Z)-β-iodovinylic acids with allenyl-tributyltin reagents. mdpi.com

Prins-type cyclization offers another route. This methodology involves the reaction of an alkenol with an aldehyde, catalyzed by a Lewis or Brønsted acid, which generates an oxocarbenium ion that undergoes an endo-dig cyclization to form the pyran ring. mdpi.com

Ring expansion methodologies provide an alternative, albeit less common, approach to pyran-2,4-diones. These strategies typically involve the rearrangement of a smaller, pre-existing ring system into the desired six-membered pyranone ring. Such reactions are often driven by the formation of a more stable product or the release of ring strain.

These strategies can be designed to proceed through high-energy reactive intermediates or to form thermodynamically stable products, both of which can provide the driving force for the expansion. A key challenge is ensuring an adequate thermodynamic driving force, especially when expanding from a stable 5-membered ring to a 6-membered ring. Cascade ring expansion reactions are designed to avoid direct end-to-end cyclization, instead operating through a series of more kinetically favorable smaller ring cyclization and expansion steps.

For instance, a photochemical ring expansion of 4-azidouracil nucleosides in aqueous conditions leads to the formation of 1,3,5-triazepin-2,4-dione nucleosides, demonstrating the principle of ring expansion in heterocyclic chemistry, although not directly for pyran-2,4-diones. nih.gov The design of such reactions for pyranone synthesis would require a suitably functionalized smaller ring precursor that can be induced to rearrange.

One-pot syntheses are highly efficient as they allow for the construction of complex molecules in a single reaction vessel without the need to isolate intermediates, saving time, reagents, and reducing waste. Several one-pot protocols have been developed for the synthesis of 2H-pyran-2-one derivatives.

A general one-pot synthesis of 2H-pyran-2-ones starts from 1,3-dicarbonyl compounds, N-acylglycines (like hippuric acid), and a one-carbon synthon (such as trialkyl orthoformates or N,N-dimethylformamide dimethyl acetal) in acetic anhydride. libretexts.org This method provides a straightforward route to substituted 3-benzoylamino-2H-pyran-2-ones. libretexts.org

Three-component reactions are another hallmark of one-pot synthesis. For example, the synthesis of certain fused pyrimidine-diones proceeds via a one-pot condensation of phenylglyoxal, 2-hydroxynaphtoquinone, and 2-amino-1,4-naphthoquinone derivatives. nih.gov While this example produces a different heterocyclic system, the principle of combining multiple components in a single step is directly applicable to the synthesis of diverse pyranone libraries.

The following table outlines key features of one-pot synthetic protocols for pyranones.

| Starting Materials | Reagents/Solvents | Product Type | Reference |

| 1,3-Dicarbonyl compound, N-acylglycine, One-carbon synthon | Acetic anhydride | 2H-pyran-2-ones | |

| Carbonyl compound with activated CH₂ group, C₁-synthon, Hippuric acid | Acetic anhydride | Substituted 3-benzoylamino-2H-pyran-2-ones | libretexts.org |

| Phenylglyoxal, 2-hydroxynaphtoquinone, Aminouracil derivatives | Acetic acid/water | Fused pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones | nih.gov |

Targeted Synthesis of 6-Phenyl Substituted Dihydro-2H-Pyran-2,4(3H)-diones

The synthesis of the specific target molecule, dihydro-6-phenyl-2H-pyran-2,4(3H)-dione, requires methods that not only form the pyran-dione ring but also introduce a phenyl group at the C6 position with high regioselectivity.

Achieving regioselectivity is paramount in the synthesis of specifically substituted compounds like 6-phenyl-dihydro-2H-pyran-2,4(3H)-dione. The choice of starting materials and reaction pathway dictates the final position of the phenyl substituent.

One of the most effective strategies for installing a substituent at the 6-position is through a Michael or conjugate addition reaction. In this approach, an active methylene compound (e.g., a malonic ester or an acetoacetic ester) acts as the nucleophile, and an α,β-unsaturated ketone bearing a phenyl group, such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one) or cinnamaldehyde (B126680), serves as the Michael acceptor. The initial 1,4-addition of the nucleophile to the unsaturated system, followed by an intramolecular cyclization (lactonization), will regioselectively place the phenyl group at the C6 position of the resulting dihydropyranone ring. The stereochemical outcome of such reactions can often be controlled, leading to specific diastereomers. nih.govmdpi.com

The Reformatsky reaction provides another potential route. wikipedia.orgpsiberg.comadichemistry.comlibretexts.orgjk-sci.com This reaction involves the formation of an organozinc enolate from an α-halo ester, which then adds to a carbonyl compound. wikipedia.orgadichemistry.comlibretexts.org To achieve the desired product, one could envision a reaction between the Reformatsky reagent derived from an appropriate α-haloacetoacetate or a related dicarbonyl precursor and benzaldehyde (B42025). The initial addition product, a β-hydroxy ester, could then undergo intramolecular cyclization to yield the 6-phenyl substituted pyran-dione ring. adichemistry.com

The table below details plausible strategies for the regioselective synthesis of the target compound.

| Synthetic Strategy | Key Reactants | Intermediate | Key Outcome |

| Michael Addition/Cyclization | Active methylene compound (e.g., ethyl acetoacetate) + Phenyl-α,β-unsaturated carbonyl (e.g., chalcone) | Michael adduct | Regioselective formation of C-C bonds leading to the phenyl group at C6 after cyclization. nih.govmdpi.com |

| Reformatsky Reaction/Cyclization | α-halo ester (e.g., ethyl bromopyruvate) + Benzaldehyde | β-hydroxy ester | Formation of a C-C bond at the carbonyl carbon of benzaldehyde, which becomes C6 upon cyclization. wikipedia.orgadichemistry.com |

These methodologies underscore the importance of strategic planning in organic synthesis, where the selection of appropriate reactions and starting materials allows for the precise and efficient construction of complex molecular architectures.

Utilization of Specific Phenyl-Containing Precursors

The direct construction of the dihydro-6-phenyl-2H-pyran-2,4(3H)-dione ring often relies on multicomponent reactions where one of the starting materials is an aromatic aldehyde. One-pot, three-component condensation reactions represent an efficient strategy for synthesizing related pyran structures, which can be adapted for the target molecule. researchgate.net For instance, the reaction of an arylaldehyde, an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound can rapidly assemble the pyran ring. researchgate.net

In a typical approach for a 6-phenyl substituted pyran, benzaldehyde or a substituted benzaldehyde serves as the phenyl-containing precursor. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. researchgate.netnih.gov This strategy allows for the direct incorporation of the phenyl group at the 6-position of the pyran ring system.

A representative reaction is summarized in the table below:

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product Class | Ref |

| Benzaldehyde | Malononitrile | Methyl Acetoacetate | Ethanol, Reflux | 2-Amino-4H-pyran-3-carbonitriles | researchgate.net |

| Aryl Aldehyde | Malononitrile | Dimedone | Fe₃O₄@PhSO₃H, H₂O, 80 °C | 2-Amino-4H-pyrans | encyclopedia.pub |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Iron Nanocatalyst, EtOH, Reflux | Tetrahydrochromene derivatives | encyclopedia.pub |

These multicomponent strategies are valued for their atom economy and procedural simplicity, providing a direct route to highly functionalized pyran systems from readily available phenyl-containing starting materials.

Derivatization from 6-Substituted Pyran-2,4(3H)-dione Analogs

While building the ring from phenyl-containing precursors is common, an alternative approach involves the modification of a pre-formed pyran-dione ring at the C-6 position. This method is particularly useful when a variety of substituents are desired at this position for structure-activity relationship studies. The synthesis would typically start with a pyran-dione analog bearing a reactive group at C-6, such as a halogen or a triflate, which can then be subjected to cross-coupling reactions to introduce the phenyl group.

Though less documented for this specific dione (B5365651), transition metal-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions are standard methods for forming carbon-carbon bonds on heterocyclic rings. For example, a hypothetical synthesis could involve the coupling of a 6-bromo-dihydro-2H-pyran-2,4(3H)-dione with phenylboronic acid under palladium catalysis to yield the desired 6-phenyl derivative. This approach offers modularity in synthesizing a library of 6-aryl pyran-diones.

Modern Catalytic Approaches in Dihydro-6-phenyl-2H-Pyran-2,4(3H)-dione Synthesis

Catalysis is central to the modern synthesis of dihydropyranones, offering pathways with high efficiency, stereoselectivity, and milder reaction conditions. Organocatalysis and metal catalysis have emerged as powerful tools for these transformations.

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has become a cornerstone for the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These reactions often proceed via formal [4+2] or [3+3] cycloadditions. mdpi.com In a typical NHC-catalyzed synthesis relevant to the 6-phenyl substituted target, an α,β-unsaturated aldehyde like cinnamaldehyde acts as the precursor for the C5-C6-phenyl portion of the ring. The NHC catalyst activates the aldehyde to form a reactive Breslow intermediate or a homoenolate equivalent, which then reacts with a 1,3-dicarbonyl compound or another suitable partner. mdpi.com

This methodology allows for the asymmetric synthesis of dihydropyranones, yielding products with high enantiomeric excess. researchgate.net The reaction can be designed as a stepwise formal [4+2] cycloaddition, providing access to densely functionalized and chiral pyran derivatives. researchgate.net

| Cinnamaldehyde Derivative | 1,3-Dicarbonyl Compound | Organocatalyst | Conditions | Product | Ref |

| Cinnamaldehyde | Pyrazolone | Ag-NHC complex | PPh₃ | Dihydropyranone | mdpi.com |

| α-Substituted Enal | β-Tetralone | NHC | Oxidant | Tricyclic Dihydropyranone | mdpi.com |

| Ketone-derived Alkylidene Meldrum's Acid | Dihydro-2,3-furandione | Brønsted Base | - | Spiro-3,6-dihydropyran-2-ones | researchgate.net |

Transition-metal catalysis provides a complementary and powerful route to dihydropyranone synthesis. Various metals, including palladium, copper, zinc, and iron, have been employed to catalyze the cyclization and annulation reactions that form the pyran ring. nih.govencyclopedia.pub A comprehensive organic experiment for undergraduate students has been developed focusing on the transition-metal-catalyzed synthesis of the closely related 6-phenyl-5,6-dihydro-2H-pyran-2-one. researchgate.net

These methods often involve the reaction of aldehydes, active methylene compounds, and diones, similar to other strategies, but the metal catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps. For example, copper nanoparticles supported on carbon microspheres (Cu-Np/C) have been used to catalyze the synthesis of pyrano-[3,2-c]-quinoline derivatives in a water-ethanolic medium. nih.gov Similarly, magnetite nanoparticles (nano-Fe₃O₄) serve as an efficient heterogeneous catalyst for preparing pyran analogues. nih.gov

| Catalyst | Precursors | Solvent | Conditions | Product Class | Ref |

| Zn(Proline)₂ complex | Aromatic aldehyde, Malononitrile, Methyl Phenyl Pyrazolinone | Ethanol | Reflux | Annulated Pyran Derivatives | nih.gov |

| ZnFe₂O₄ | Aryl aldehyde, Malononitrile, Dimedone | H₂O | 60 °C | 4H-Pyran derivatives | nih.gov |

| Ni(0) | Diyne, Aldehyde | Toluene | 60 °C | Bicyclic 2H-Pyrans | nih.gov |

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool that can dramatically reduce reaction times, improve yields, and enable solvent-free reactions. The synthesis of pyran-2,4-dione scaffolds, including 6-phenyl derivatives, has been successfully achieved using this technology. researchgate.netjyu.fi

A novel and rapid methodology for producing pyran-2,4-dione scaffolds involves the microwave irradiation of β-diketone systems. researchgate.netjyu.fi This approach is noted for being green, simple, and low-cost, providing high yields in short reaction times. researchgate.net For example, the reaction of curcumin (B1669340) with primary amines under microwave irradiation using Montmorillonite K-10 as a catalyst yields novel 2,3-dihydro-4-pyridinones, showcasing the utility of microwaves in synthesizing complex heterocyclic systems from related precursors. mdpi.com The synthesis of pyran derivatives is often more efficient under microwave irradiation compared to conventional heating, with reactions completing in minutes rather than hours. nih.gov

| Reaction Type | Precursors | Conditions | Time | Yield | Ref |

| Dimerization/Cyclization | β-Diketones | Microwave Irradiation | Short | High | researchgate.netjyu.fi |

| One-pot, three-component | Aldehyde, Malononitrile, Thiophenol | MW, ZnCl₂ | Short | Good | nih.gov |

| Condensation | Curcumin, Primary Amine | MW, Montmorillonite K-10 | 120 s | 15-28% | mdpi.com |

Synthesis of Advanced 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- Derivatives

The 2H-pyran-2,4(3H)-dione core is not only a synthetic target but also a versatile building block for constructing more complex heterocyclic systems. researchgate.net The reactivity of the dione functionality allows for further derivatization to produce advanced molecular architectures.

One common derivatization involves the condensation of the pyran-dione with amines or diamines. For example, reacting (E)-3-(hydroxy(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione with various diamines in refluxing methanol (B129727) yields bis(β-enamino-pyran-2,4-diones). researchgate.net This reaction creates C₂-symmetrical derivatives linked by spacers of varying lengths, such as a 1,6-hexylene linker derived from 1,6-diaminohexane. researchgate.netmdpi.com These β-enaminone derivatives are often stabilized by intramolecular hydrogen bonds. mdpi.com

Furthermore, the 6-phenyl-pyran-2,4-dione scaffold can be used in cyclization reactions to form fused systems. Microwave-assisted cyclization of a 3-(β-substitutedvinyl)-6-phenyl-pyran-2,4-dione with ethyl benzoyl acetate (B1210297) leads to the formation of a 3-benzoyl-4,7-diphenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione, demonstrating the potential to build elaborate fused-ring systems from the initial pyran-dione core. researchgate.netjyu.fi

| Pyran-dione Starting Material | Reagent | Product | Ref |

| (E)-3-(hydroxy(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione | 1,6-Diaminohexane | C₂-symmetrical bis(β-enamino-pyran-2,4-dione) | researchgate.netmdpi.com |

| (E)-3-(hydroxy(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione | Various Diamines | bis(β-enamino-pyran-2,4-diones) | researchgate.net |

| 3-(β-substitutedvinyl)-6-phenyl-pyran-2,4-dione | Ethyl Benzoyl Acetate | 3-benzoyl-4,7-diphenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione | researchgate.netjyu.fi |

These derivatization reactions highlight the utility of dihydro-6-phenyl-2H-pyran-2,4(3H)-dione as a platform for accessing a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Functionalization at C-3 Position and Beyond

The C-3 position of the dihydro-6-phenyl-2H-pyran-2,4(3H)-dione ring, being a methylene group flanked by two carbonyls, is highly acidic and serves as a primary site for functionalization through enolate chemistry. This reactivity allows for the introduction of a wide variety of substituents, significantly diversifying the core structure.

One of the most direct methods for C-3 functionalization is alkylation . By treating the pyranone with a suitable base to generate the enolate, followed by reaction with an alkyl halide, various alkyl groups can be installed at the C-3 position. A similar strategy applies to acylation , where acyl chlorides or anhydrides are used as electrophiles to introduce acyl moieties.

Furthermore, the C-3 position can be a key site for introducing heteroatoms. The synthesis of 3-amino-2H-pyran-2-ones has been achieved from related pyranone systems. researchgate.netumich.edu This transformation typically involves the use of reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by reaction with hippuric acid and subsequent deprotection, yielding a 3-amino group. researchgate.net This methodology opens pathways to a variety of amide, sulfonamide, and urea (B33335) derivatives.

Another powerful technique for C-3 functionalization is the Lewis acid-mediated Prins reaction. nih.gov While often used to form the pyran ring itself, this strategy can yield a 3-carboxy-substituted pyranone, providing a synthetic handle for further modifications like esterification, amidation, or decarboxylation. nih.govnih.gov

| Reaction Type | Reagents | Product Description | Potential Application |

| C-3 Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | 3-Alkyl-dihydro-6-phenyl-2H-pyran-2,4(3H)-dione | Introduction of carbon side chains |

| C-3 Acylation | 1. Base (e.g., NaH, LDA) 2. Acyl Halide (RCOCl) | 3-Acyl-dihydro-6-phenyl-2H-pyran-2,4(3H)-dione | Synthesis of β-triketone analogues |

| C-3 Amination | 1. DMFDMA, Ac₂O 2. Hippuric Acid 3. H₂SO₄ | 3-Amino-dihydro-6-phenyl-2H-pyran-2,4(3H)-dione | Access to amides and other N-derivatives researchgate.net |

| C-3 Carboxylation | Lewis Acid (e.g., Sc(OTf)₃), Dioxinone, Aldehyde | 3-Carboxy-dihydro-6-phenyl-2H-pyran-2,4(3H)-dione | Further functionalization via the carboxyl group nih.gov |

Preparation of Complex Macrocyclic Ligands Incorporating the Pyranone Unit

The integration of the pyranone unit into macrocyclic structures is a sophisticated strategy for creating ligands with defined conformations and potential for host-guest chemistry. nih.gov Macrocyclization reactions are inherently challenging due to entropic and enthalpic barriers that often favor polymerization over the desired intramolecular cyclization. baranlab.orgsemanticscholar.org However, several methodologies can be applied to incorporate the dihydro-6-phenyl-2H-pyran-2,4(3H)-dione scaffold into these large rings.

One approach involves the intramolecular formation of the pyranone ring as the final macrocyclization step. This has been successfully demonstrated in the synthesis of marine natural products like neopeltolide, where an intramolecular Lewis acid-catalyzed Prins-type reaction between an aldehyde and a dioxinone fragment closes the macrocycle while simultaneously forming the tetrahydropyranone core. nih.govnih.gov This strategy is highly effective for forming stereodefined and highly functionalized pyranones within a macrocyclic framework. nih.gov

Alternatively, a pre-formed dihydro-6-phenyl-2H-pyran-2,4(3H)-dione can be used as a rigid building block. By functionalizing the pyranone at two distinct positions (e.g., at C-3 and on the phenyl ring), tethers can be introduced and subsequently joined in a ring-closing reaction. Common macrocyclization reactions that could be employed include ring-closing metathesis (RCM), macrolactonization, or amide bond formation. The high efficiency of modern ligation chemistries, such as thiol-to-amine cyclizations, has enabled the synthesis and screening of large, structurally diverse macrocyclic libraries, a strategy that could be adapted for pyranone-containing structures. unipd.it

| Macrocyclization Strategy | Key Reaction | Description | Reference Example |

| Intramolecular Pyranone Formation | Prins Cyclization | A seco-acid precursor undergoes a Lewis acid-mediated cyclization, simultaneously forming the pyranone ring and the macrocycle. nih.gov | Synthesis of Neopeltolide nih.govnih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs Catalysis | A pyranone derivative functionalized with two terminal alkene chains is treated with a ruthenium catalyst to form the macrocycle. | General strategy for macrocycles baranlab.org |

| Macrolactonization | Yamaguchi or Shiina Esterification | A pyranone derivative with a carboxylic acid at one terminus and a hydroxyl group at the other is cyclized to form a macrolactone. | General strategy for macrocycles |

| Thiol-to-Amine Ligation | Stepwise reaction with bis-electrophiles | A pyranone functionalized with a peptide containing a thiol and an amine can be cyclized with high efficiency using a bis-electrophile linker. unipd.it | High-throughput macrocycle synthesis unipd.it |

Synthesis of Pyranone-Fused Heterocyclic Systems

Fusing additional heterocyclic rings to the pyranone core generates polycyclic systems with increased structural complexity and rigidity. The versatile reactivity of the pyran-2-one ring allows it to serve as a platform for various annulation reactions. rsc.orgespublisher.comclockss.org

Diels-Alder Reactions : The endocyclic double bond that would be present in a non-dihydro pyran-2-one derivative can act as a dienophile or, more commonly, the pyranone can serve as a diene component in [4+2] cycloaddition reactions. These reactions, often followed by rearrangement or elimination, are a powerful tool for constructing bicyclic and polycyclic systems. researchgate.netumich.edu For the saturated dihydro-6-phenyl-2H-pyran-2,4(3H)-dione, a double bond would first need to be introduced, for example, via enolization and trapping or through an elimination reaction.

Ring Transformation Reactions : The pyranone ring is susceptible to nucleophilic attack, which can lead to ring-opening followed by recyclization to form a new heterocyclic system. clockss.org For instance, reactions with nitrogen nucleophiles like hydrazine (B178648) can transform pyranones into fused pyridazine (B1198779) derivatives. clockss.org This "pyrone remodeling" strategy is a powerful method for converting the oxygen-containing heterocycle into various N-fused heterocyclic scaffolds. rsc.org

Intramolecular Cyclizations : By installing appropriate functional groups onto the pyranone core, intramolecular reactions can be triggered to build a new fused ring. An example is the intramolecular Heck reaction, where a palladium catalyst can facilitate the cyclization of an O-allylated precursor onto the pyranone or an attached aromatic ring to construct a fused pyran system. espublisher.com Another approach involves Knoevenagel condensation of a pyranone derivative with a suitable aldehyde, followed by a 6π-electrocyclization to furnish fused pyrano[2,3-b]pyrans. nih.gov

| Fusion Strategy | Key Reaction | Reactants/Precursors | Fused System Formed |

| Pyrone Remodeling | Nucleophilic Ring Opening/Annulation | Pyranone and an amine-containing heterocycle (e.g., indole) | N-fused heterocycles (e.g., Pyrido[1,2-a]indole) rsc.org |

| Cycloaddition | Diels-Alder Reaction | Pyran-2-one derivative (as diene) and a dienophile (e.g., maleimide) | Bicyclo[2.2.2]octene derivatives researchgate.net |

| Ring Transformation | Reaction with Hydrazine | Pyranone derivative and hydrazine hydrate | Fused Pyridazines clockss.org |

| Intramolecular Heck Reaction | Pd-catalyzed C-H activation | O-allylated pyranone derivative with an adjacent C-Br bond | Fused tetracyclic pyran ring espublisher.com |

| Electrocyclization | Knoevenagel / 6π-electrocyclization | Pyranone derivative and a chromenecarbaldehyde | Fused Pyrano[2,3-b]pyrans nih.gov |

Mechanistic Investigations and Chemical Transformations of 2h Pyran 2,4 3h Dione, Dihydro 6 Phenyl

Reactivity Profiling of the Dihydro-2H-Pyran-2,4(3H)-dione Scaffold

The reactivity of the dihydro-6-phenyl-2H-pyran-2,4(3H)-dione ring is governed by the interplay between the ester (lactone) and ketone functionalities. The electron-withdrawing nature of the two carbonyl groups influences the acidity of the methylene (B1212753) protons and creates distinct electrophilic sites susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Reaction Sites in the Pyranone Ring

The dihydro-pyran-2,4-dione ring possesses several sites prone to either electrophilic or nucleophilic attack, a characteristic feature of β-dicarbonyl compounds.

Electrophilic Sites: The primary electrophilic centers are the carbonyl carbons at positions C-2 and C-4. These carbons are electron-deficient due to the high electronegativity of the adjacent oxygen atoms, making them targets for nucleophiles.

C-2 (Lactone Carbonyl): This site is part of an ester functional group. Nucleophilic attack at this position can lead to the opening of the pyran ring.

C-4 (Ketone Carbonyl): This site behaves as a typical ketone and can be attacked by various nucleophiles, such as organometallic reagents or ylides. The reactivity of this ketone is somewhat lower than that of a simple acyclic ketone due to the electronic influence of the adjacent lactone. saskoer.ca

Nucleophilic Site:

C-3 (α-Carbon): The methylene protons at the C-3 position, situated between the two carbonyl groups, are acidic. Deprotonation by a suitable base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a wide range of electrophiles, enabling alkylation, acylation, and other substitution reactions at this position.

The table below summarizes the key reactive sites within the dihydro-6-phenyl-2H-pyran-2,4(3H)-dione scaffold.

| Ring Position | Chemical Character | Type of Reaction |

| C-2 (Carbonyl) | Electrophilic | Nucleophilic Acyl Substitution, Ring Opening |

| C-4 (Carbonyl) | Electrophilic | Nucleophilic Addition |

| C-3 (Methylene) | Nucleophilic (as enolate) | Alkylation, Acylation, Halogenation |

Oxidation and Reduction Reactions

The oxidation and reduction of dihydro-6-phenyl-2H-pyran-2,4(3H)-dione target the carbonyl functionalities and the methylene group.

Oxidation: Ketones are generally resistant to oxidation except under harsh conditions that can cause cleavage of carbon-carbon bonds. libretexts.orglibretexts.org However, a notable reaction for cyclic ketones is the Baeyer-Villiger oxidation. libretexts.org Treatment of the dihydro-pyran-2,4-dione scaffold with a peroxy acid (e.g., m-CPBA) could potentially lead to the insertion of an oxygen atom adjacent to the C-4 carbonyl, forming a seven-membered ring containing a lactone and an anhydride (B1165640) moiety.

Reduction: Both carbonyl groups can be targeted by reducing agents.

Selective Reduction: The ketonic carbonyl at C-4 is generally more reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) than the lactone carbonyl at C-2. This allows for the selective reduction of the ketone to a secondary alcohol, yielding dihydro-4-hydroxy-6-phenyl-2H-pyran-2-one.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the lactone functionalities. This would result in the ring-opening of the lactone and the reduction of both carbonyls to hydroxyl groups, ultimately forming a diol.

Substitution Reactions Involving the Phenyl Group and Ring Carbons

Substitution reactions can occur at the pyran ring itself or on the appended phenyl group.

Ring Carbon Substitution: The most significant substitution on the pyran ring occurs at the C-3 position. As previously mentioned, the formation of an enolate at C-3 allows for facile reaction with electrophiles. For example, alkylation with an alkyl halide in the presence of a base introduces an alkyl group at the C-3 position.

Phenyl Group Substitution: The phenyl group at C-6 can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the alkyl substituent (the pyran ring) is ortho- and para-directing. However, the reaction conditions must be carefully chosen to avoid potential side reactions involving the sensitive dicarbonyl moiety of the pyran ring.

Advanced Reaction Mechanisms

Beyond simple functional group transformations, the dihydro-6-phenyl-2H-pyran-2,4(3H)-dione scaffold can participate in more complex reaction cascades, including ring-opening, rearrangements, and cycloadditions.

Ring Opening and Rearrangement Mechanisms

The presence of the lactone functionality makes the pyran ring susceptible to cleavage by nucleophiles. clockss.org

Nucleophilic Ring Opening: Strong nucleophiles, such as hydroxide (B78521) or alkoxide ions, readily attack the electrophilic C-2 carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the C-O bond of the lactone and opening the ring. This process, known as saponification under basic conditions, results in the formation of a δ-hydroxy-β-keto acid, which may exist in equilibrium with its cyclized form or undergo further reactions. For instance, palladium-catalyzed reactions of related allyl β-keto esters are known to proceed through decarboxylation following the initial ring opening, leading to rearranged products. nih.gov

Decarboxylation: The product of the ring-opening, a β-keto acid derivative, is susceptible to decarboxylation upon heating, particularly under acidic conditions. This process involves the loss of carbon dioxide and leads to the formation of a ketone, representing a significant rearrangement of the carbon skeleton.

Cycloaddition Reactions (e.g., Formal Oxa-[3+3] Cycloaddition)

While the saturated dihydro-pyran-2,4-dione ring is not a suitable diene for conventional Diels-Alder reactions, the principles of cycloaddition are highly relevant to its synthesis. The construction of the 2H-pyran ring system often involves formal cycloaddition strategies where acyclic precursors combine to form the heterocyclic ring. nih.gov

For example, a formal oxa-[3+3] cycloaddition can be envisioned as a synthetic route to this scaffold. This would involve the reaction of a 1,3-dicarbonyl compound (acting as a three-carbon component) with an α,β-unsaturated carbonyl compound. While not a reaction of the target molecule itself, it is a key mechanistic pathway for its formation and highlights the types of bond formations and cleavages the scaffold can be conceptually derived from. The enolate of the β-keto lactone could also potentially act as a nucleophile in Michael additions, which can be the first step of a subsequent annulation (ring-forming) reaction, a type of formal cycloaddition. The synthesis of various dihydropyran systems has been achieved through hetero-Diels-Alder reactions, showcasing the utility of cycloadditions in forming this class of heterocycles. rsc.orgorganic-chemistry.org

Tandem Cyclization Processes

Tandem reactions, also known as domino or cascade reactions, are a highly efficient class of chemical processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. In the context of synthesizing pyran rings and their derivatives, various tandem cyclization strategies have been developed. While specific tandem processes for the direct synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- are not extensively detailed, related methodologies for constructing the dihydropyran scaffold are well-documented.

One such approach involves the Prins cyclization, a reaction that couples an aldehyde or ketone with a homoallylic alcohol. A notable example is the tandem Prins cyclization used to stereoselectively synthesize 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives. researchgate.net This process is typically catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) and proceeds by coupling a diverse range of aldehydes with a reactant like 3-methylene-5-phenylpent-4-yn-1-ol. researchgate.net

Another significant strategy is the tandem [2+2] cycloaddition-allylic rearrangement catalyzed by cationic palladium(II) complexes. This method involves the reaction of ketene (B1206846) with α,β-unsaturated aldehydes and ketones to form 4-vinyloxetan-2-ones as intermediates, which then rearrange to yield 3,6-dihydro-2H-pyran-2-ones. researchgate.net More complex fused pyran systems, such as pyranoisoquinolines, have been assembled through rhodium-catalyzed double C-H functionalization of phenyl oxadiazoles (B1248032) with diazo compounds, a process that forms two C-C bonds and two new heterocyclic rings in a single cascade. nih.gov

Furthermore, domino reactions involving a Knoevenagel condensation followed by a 6π-electron electrocyclization have been employed to create substituted 2H,5H-pyrano[4,3-b]pyran-5-ones from precursors like 4-hydroxy-6-phenyl-2H-pyran-2-one. researchgate.net

Table 1: Examples of Tandem Cyclization Processes for Pyran Ring Synthesis

| Tandem Process | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Prins Cyclization | Aldehydes + 3-methylene-5-phenylpent-4-yn-1-ol | 10 mol% BF₃·OEt₂, 0 °C | 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives researchgate.net |

| [2+2] Cycloaddition-Allylic Rearrangement | Ketene + α,β-Unsaturated Aldehydes/Ketones | Cationic Palladium(II) Complex | 3,6-dihydro-2H-pyran-2-ones researchgate.net |

| Double Annulation | Phenyl oxadiazoles + 2-Diazo-1,3-diketones | Rh(III) Catalyst | Pyran-Fused Isoquinolines nih.gov |

| Knoevenagel/6π-Electrocyclization | 4-Hydroxy-6-phenyl-2H-pyran-2-one + Unsaturated Aldehydes | Various | 2H,5H-Pyrano[4,3-b]pyran-5-ones researchgate.net |

Investigation of Tautomeric Equilibria and Intramolecular Interactions

The physicochemical properties and reactivity of β-dicarbonyl compounds, including the 2H-pyran-2,4(3H)-dione scaffold, are profoundly influenced by tautomeric equilibria and non-covalent intramolecular interactions. These phenomena dictate the molecule's preferred conformation, stability, and electronic characteristics.

Keto-Enol Tautomerism Studies

Tautomers are structural isomers that can readily interconvert, most commonly through the migration of a proton. nih.gov For 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-, the presence of α-hydrogens adjacent to the carbonyl groups facilitates keto-enol tautomerism. libretexts.org This equilibrium involves the interconversion between the diketo form and one or more enol forms.

In related 2,3,5,6-tetrahydropyran-2,4-dione systems, researchers have identified the existence of three distinct forms: a keto form and two different enol forms, arising from the enolization of either the C2-keto group or the C4-keto group. researchgate.net The relative stability of these tautomers is influenced by several factors. The enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen. libretexts.org Additionally, conjugation of the C=C double bond of the enol with the carbonyl group can further enhance stability. youtube.com For instance, the enol form of 2,4-pentanedione is highly favored (85%) due to the formation of a stable six-membered ring via intramolecular hydrogen bonding and the presence of a conjugated system. libretexts.org

The mechanism for this tautomerization can be catalyzed by either acid or base. youtube.com

Acid-catalyzed mechanism : Involves protonation of a carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base to form the enol. youtube.com

Base-catalyzed mechanism : Involves the removal of an α-hydrogen by a base to form an enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. libretexts.org

Table 2: Potential Tautomeric Forms of dihydro-6-phenyl-2H-Pyran-2,4(3H)-dione

| Tautomer Name | Key Structural Features | Potential Stabilizing Factors |

|---|---|---|

| Diketo Form | Contains two carbonyl groups at C2 and C4. | - |

| 4-Hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one | Enolization at C4. C=C bond between C3 and C4. | Intramolecular H-bond (O-H···O=C2), conjugation. |

| 2-Hydroxy-6-phenyl-3,6-dihydro-4H-pyran-4-one | Enolization at C2. C=C bond between C2 and C3. | Intramolecular H-bond (O-H···O=C4), conjugation. |

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical in defining the molecular conformation and stability of pyran-2,4-dione derivatives. mdpi.comjyu.fi These non-covalent interactions typically occur between a hydrogen bond donor (like the hydroxyl group in an enol tautomer) and an acceptor (a nearby carbonyl oxygen).

The nature and strength of these hydrogen bonds have been analyzed using a combination of experimental and computational methods.

X-ray Crystallography : Provides definitive proof of the existence of intramolecular hydrogen bonds in the solid state and allows for precise measurement of bond lengths and angles. For example, in a C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivative, a strong intramolecular N-H···O hydrogen bond was observed with a donor-acceptor distance of 2.562(2) Å. mdpi.com

Density Functional Theory (DFT) Calculations : These computational studies allow for the optimization of molecular geometry and the calculation of interaction energies, providing insight into the relative stabilities of different conformers and tautomers. mdpi.comjyu.fi

Atoms in Molecules (AIM) Analysis : This theoretical method is used to analyze the electron density topology to characterize the nature and strength of chemical bonds, including hydrogen bonds. Studies on pyran-2,4-diones have classified the O···H hydrogen bond as a closed-shell interaction. mdpi.comjyu.fi

These analyses have revealed that the interaction energies of these hydrogen bonds are often higher in the optimized geometry compared to the X-ray determined structure, a consequence of a shorter hydrogen-acceptor distance in the calculated gas-phase structure. mdpi.comjyu.fi

Table 3: Characteristics of Intramolecular Hydrogen Bonds in Pyran-dione Systems

| System Type | H-Bond Type | Analytical Method(s) | Key Finding |

|---|---|---|---|

| Pyran-2,4-dione derivatives | O-H···O | DFT, AIM | The molecular structure is stabilized by this closed-shell interaction. mdpi.comjyu.fi |

| β-enamino-pyran-2,4-dione derivative | N-H···O | X-ray Crystallography | Strong intramolecular hydrogen bond confirmed with a D-A distance of 2.562(2) Å. mdpi.com |

| 2,4-pentanedione (analogous system) | O-H···O | Spectroscopic | Leads to high stability of the enol tautomer (85% abundance). libretexts.org |

Advanced Structural Elucidation and Computational Chemistry of 2h Pyran 2,4 3h Dione, Dihydro 6 Phenyl

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are fundamental in confirming the molecular structure, stereochemistry, and electronic properties of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry is a powerful tool for the precise determination of the elemental composition of a molecule. For 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-, with a molecular formula of C₁₁H₁₀O₃, the expected monoisotopic mass can be calculated with high accuracy. This technique provides unequivocal confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of precision, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Monoisotopic Mass | 190.06299 Da |

| Molecular Weight | 190.19 g/mol |

This table presents the theoretical mass values for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed connectivity and stereochemistry of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. Both ¹H and ¹³C NMR spectra would provide a wealth of information.

In the ¹H NMR spectrum, the protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyran ring would exhibit distinct chemical shifts and coupling patterns depending on their chemical environment and stereochemical relationships. For instance, the proton at the C6 position, being adjacent to both the phenyl group and the oxygen atom, would likely resonate at a characteristic downfield shift. The methylene (B1212753) protons at C3 and C5 would show diastereotopic splitting if the molecule is chiral, providing key insights into its three-dimensional structure.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbons (C2 and C4) would be observed at the most downfield chemical shifts (typically δ 160-200 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the pyran ring would resonate at upfield chemical shifts. The specific chemical shifts would be influenced by the substitution pattern and the conformation of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (a lactone and a ketone), two distinct C=O stretching bands would be expected in the region of 1700-1800 cm⁻¹.

Other characteristic absorption bands would include the C-O-C stretching of the pyran ring, typically observed in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the phenyl group would appear around 1450-1600 cm⁻¹, and the aromatic C-H stretching would be observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the pyran ring would be seen just below 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is expected to be dominated by the electronic transitions of the phenyl chromophore. The π → π* transitions of the aromatic ring would likely result in strong absorption bands in the ultraviolet region. The carbonyl groups also possess n → π* transitions, which are typically weaker and may appear at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity, providing further insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. The solid-state structure of 6-phenyloxane-2,4-dione, the IUPAC name for the target compound, has been determined by this method.

Determination of Crystal System and Space Group

The crystallographic analysis of 6-phenyloxane-2,4-dione revealed its crystal system and space group, which are fundamental parameters describing the symmetry and arrangement of the molecules in the crystal lattice.

Table 2: Crystallographic Data for 6-Phenyloxane-2,4-dione

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

This table summarizes the determined crystal system and space group for the title compound.

Analysis of Molecular Conformations and Intermolecular Interactions

The three-dimensional structure and stability of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- and related compounds are significantly influenced by their molecular conformation and the network of intermolecular interactions within their crystal lattice.

In structurally related pyran-2,4-dione derivatives, X-ray crystallography has shown that the pyran-2,4-dione moiety and the attached phenyl group are typically twisted relative to each other. For instance, in one studied derivative, the angle between the mean plane of the pyran-2,4-dione ring and the phenyl ring was found to be 24.30°. mdpi.com The molecular structures are often stabilized by intramolecular hydrogen bonds, which are crucial for maintaining a specific conformation. mdpi.commdpi.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of molecules like 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. These computational methods allow for the prediction of molecular properties that can be difficult to measure experimentally. wikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For the class of pyran-2,4-dione derivatives, DFT calculations, often employing the B3LYP functional, are used to optimize molecular geometries and predict a range of properties. mdpi.comresearchgate.net

These studies have shown that the 2,4-dione tautomeric form is the most stable for these compounds, a finding that is consistent with experimental X-ray crystal structures. mdpi.com DFT is also utilized to calculate natural charges on atomic sites, revealing the distribution of electrons within the molecule. For example, in related derivatives, the heterocyclic oxygen atom carries a negative natural charge ranging from -0.524 e to -0.530 e, while the carbonyl oxygens also exhibit significant negative charges. mdpi.com Such calculations are crucial for understanding the molecule's polarity and reactivity.

Semi-Empirical Methods (e.g., PM3) for Electronic Properties

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods for predicting electronic properties. PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and uses parameters derived from experimental data to simplify calculations. The method shares the same formalism as the AM1 method but differs in its parameterization strategy, treating numerical parameters as optimizable values. While specific PM3 studies on 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- are not prominent in the literature, this method is widely applied in computational chemistry to explore the electronic structure of organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyran derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. materialsciencejournal.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict the most likely sites for nucleophilic and electrophilic attack, providing valuable information on the compound's reaction mechanisms.

pKa Value Computations and Binding Site Prediction

Computational methods can predict the acid dissociation constant (pKa), a critical parameter for understanding a molecule's behavior in biological systems. While specific pKa computations for 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- are not detailed in available literature, the methodologies involve using quantum mechanical calculations to determine the free energy change of deprotonation.

Binding site prediction is another crucial application of molecular modeling, particularly in drug design. Molecular docking simulations are employed to predict how a ligand, such as a pyran derivative, might bind to the active site of a protein or receptor. nih.govnih.gov These simulations score different binding poses based on factors like intermolecular interactions and conformational energies. This allows researchers to identify key interactions, such as hydrogen bonds or π-π stacking with amino acid residues, that stabilize the ligand-receptor complex, thereby predicting the compound's potential biological activity. nih.govnih.gov

Hirshfeld Surface Analysis and Atom in Molecule (AIM) Studies

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this surface, researchers can decompose the crystal packing into specific types of contacts and their relative contributions.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 51.1 |

| H···C/C···H | 25.3 |

| H···O/O···H | 20.3 |

Table 1. Relative contributions of intermolecular contacts to the Hirshfeld surface for 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, a structurally related compound. nih.gov

Atoms in Molecules (AIM) theory is another quantum chemical method used to analyze the nature of chemical bonds, particularly weak interactions like hydrogen bonds. mdpi.com AIM calculations can determine the strength and characteristics of intramolecular O···H hydrogen bonds, confirming that they are closed-shell interactions that play a crucial role in stabilizing the molecular conformation of pyran-2,4-dione derivatives. mdpi.comsemanticscholar.org

Investigation of Biological Activities and Molecular Mechanisms of 2h Pyran 2,4 3h Dione, Dihydro 6 Phenyl Analogs Non Clinical Research

Antimicrobial Activity Studies in Research Models

Analogs of 2H-Pyran-2,4(3H)-dione have demonstrated a range of antimicrobial effects, with researchers synthesizing and testing various derivatives to understand their efficacy and the structural features crucial for their activity.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus sp.)

Derivatives of 2H-pyran-3(6H)-one have shown significant activity against Gram-positive bacteria. nih.gov Specifically, certain analogs bearing phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents have proven beneficial for this activity. nih.gov For instance, one study identified that 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov An even lower MIC of 0.75 µg/mL was observed for 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one against Streptococcus sp. nih.gov

Other related structures, such as (E)-enaminopyran-2,4-diones derived from dehydroacetic acid, have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov In these studies, several derivatives showed improved MIC values against S. aureus compared to the parent compound. nih.gov Similarly, spiro-4H-pyran derivatives containing both indole (B1671886) and cytosine rings have exhibited good antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. researchgate.net Research into 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives also confirmed antibacterial activity against S. aureus. researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 25923 | 1.56 |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 |

Antifungal Activity Investigations

The antifungal potential of pyran-2-one analogs has also been an area of active investigation. researchgate.net Studies have shown that certain derivatives possess promising activity against various fungal pathogens. researchgate.netproquest.comresearchgate.net For example, a study focused on 2H-thiopyran derivatives connected with a pyrimidine-2,4-dione moiety tested compounds against several fungal isolates, including Aspergillus niger, Candida albicans, Microsporum audouinii, and Cryptococcus neoformans. researchgate.net

One of the most potent compounds identified in this study was 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, which demonstrated a remarkable MIC value of 0.25 µg/mL against C. albicans. researchgate.net Other research has noted that some fused pyran derivatives exhibit moderate to slight activity against fungi. researchgate.net Additionally, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been tested against Candida albicans, C. krusei, and C. parapsilosis. researchgate.net

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans (clinical isolate) | 0.25 |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Understanding the relationship between the chemical structure of these analogs and their antimicrobial activity is crucial for designing more effective compounds. Research has indicated that for 6-hydroxy-2H-pyran-3(6H)-one derivatives, the α,β-enone system within the molecule is an essential feature for its antimicrobial activity. nih.gov

Furthermore, the nature and size of the substituents at the C-2 position of the pyran ring are directly associated with the compound's antimicrobial potency. nih.gov It has been observed that bulkier substituents at the C-2 position tend to result in greater antibacterial activity. nih.gov This suggests that steric hindrance or increased lipophilicity at this position may play a key role in the compound's interaction with bacterial targets. Computational analyses based on DFT calculations have also been employed to predict and understand the reactivity properties of these derivatives, which contributes to SAR understanding. mdpi.com

Anticancer Activity Research

In addition to their antimicrobial properties, various pyran-based analogs have been investigated for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells and to interact with specific molecular targets involved in cancer progression.

Inhibition of Cancer Cell Proliferation in in vitro Models

Numerous studies have demonstrated the cytotoxic effects of pyran derivatives against a variety of human cancer cell lines in vitro. A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were evaluated for their anti-proliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.govrsc.org These compounds displayed moderate to good inhibition against MCF-7 cells, with IC₅₀ values ranging from 0.66 µM to 12.68 µM. rsc.org

Similarly, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were assessed against SW-480 (colon cancer) and MCF-7 cell lines. nih.gov Derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions on the C4-phenyl ring were identified as the most potent compounds against both cell lines. nih.gov Another study found that a 2H-thiopyran derivative connected to a pyrimidine-2,4-dione was highly active against HeLa (cervical cancer) cells, with a GI₅₀ (concentration for 50% growth inhibition) of 0.03 µM. researchgate.net

| Compound Class/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) |

|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8) | MCF-7 (Breast) | 0.66 |

| Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S7) | MCF-7 (Breast) | 1.28 |

| Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8) | HCT116 (Colon) | 2.76 |

| Dihydropyranopyran (4-Cl substitution) | MCF-7 (Breast) | 34.2 |

| Dihydropyranopyran (4-NO₂ substitution) | SW-480 (Colon) | 34.6 |

| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical) | 0.03 |

Potential as Inhibitors of Key Enzymes (e.g., PARP-1, PDK1)

A significant area of anticancer research for these compounds has been their potential to inhibit key enzymes involved in cancer cell survival and proliferation, such as Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is an enzyme critical for DNA repair, and its inhibition can lead to cell death in cancer cells, particularly those with existing DNA repair deficiencies. nih.gov

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated as potential PARP-1 inhibitors. nih.govresearchgate.net Many of the synthesized compounds showed excellent inhibitory activity against PARP-1, with IC₅₀ values ranging from 3.61 nM to 114 nM. nih.gov Notably, two compounds from the series, designated S2 and S7, were found to be more potent than the reference PARP inhibitor drug, Olaparib, with IC₅₀ values of 4.06 nM and 3.61 nM, respectively, compared to Olaparib's 5.77 nM. nih.govresearchgate.net These findings suggest that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is a promising framework for the development of potent PARP-1 inhibitors. nih.gov

| Compound | PARP-1 IC₅₀ (nM) |

|---|---|

| Compound S7 | 3.61 ± 0.15 |

| Compound S2 | 4.06 ± 0.18 |

| Olaparib (Reference Drug) | 5.77 |

Modulation of Cellular Pathways Relevant to Neoplasia

Analogs of 2H-Pyran-2,4(3H)-dione have demonstrated notable anti-proliferative activity against various human cancer cell lines, suggesting their potential to modulate cellular pathways integral to neoplasia. The pyran core is recognized as a promising pharmacophore due to the anti-cancer capabilities of both natural and synthetic pyran-based derivatives. nih.gov

A series of synthesized ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were evaluated for their anti-proliferative effects against SW-480 (colon carcinoma) and MCF-7 (breast adenocarcinoma) human cancer cell lines. nih.gov Specific derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions on the C₄-phenyl ring were identified as the most potent compounds against both cell lines. nih.gov For instance, the derivative featuring a 3,4,5-trimethoxyphenyl group (compound 4j) exhibited a half-maximal inhibitory concentration (IC₅₀) of 26.6 μM against MCF-7 cells. nih.gov Another natural derivative, Radicinin, a dihydropyranopyran-4,5-dione, has also shown significant anti-cancer activity against various cell lines including WiDr, T47D, and HeLa. nih.gov These findings indicate that pyran-dione analogs can interfere with the proliferation of cancer cells, though the precise molecular targets, such as the potential inhibition of cyclin-dependent kinase-2 (CDK2), continue to be an area of active investigation. nih.gov

Table 1: Anti-proliferative Activity of Dihydropyranopyran Derivatives

| Compound ID | Substitution on C₄-phenyl ring | Target Cell Line | IC₅₀ (μM) | Source |

| 4g | 4-NO₂ | SW-480 | 34.6 | nih.gov |

| 4g | 4-NO₂ | MCF-7 | 42.6 | nih.gov |

| 4i | 4-Cl | SW-480 | 35.9 | nih.gov |

| 4i | 4-Cl | MCF-7 | 34.2 | nih.gov |

| 4j | 3,4,5-(OCH₃)₃ | SW-480 | 38.6 | nih.gov |

| 4j | 3,4,5-(OCH₃)₃ | MCF-7 | 26.6 | nih.gov |

| Radicinin | Not Applicable | WiDr | 60.68 µg/mL | nih.gov |

| Radicinin | Not Applicable | T47D | 30.89 µg/mL | nih.gov |

| Radicinin | Not Applicable | HeLa | 87.89 µg/mL | nih.gov |

Anti-inflammatory Effects in Biological Models

Derivatives of the pyran scaffold have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory pathways. Research has shown that certain pyran derivatives can significantly inhibit the expression of crucial inflammatory mediators in macrophage cell models. researchgate.net

In one study, a specific pyran derivative, identified as compound 19, was found to be a promising anti-inflammatory agent. researchgate.net This compound effectively inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages in a dose-dependent manner. researchgate.net Further mechanistic studies revealed that this inhibition is mediated through the modulation of multiple signaling pathways. Compound 19 was observed to suppress the phosphorylation of JNK and ERK MAPKs at concentrations of 6.25 μM and 12.5 μM, and it also inhibited Akt phosphorylation at 12.5 μM. researchgate.net The development of pyran-containing heterocyclic compounds as inhibitors of COX-2 is a recognized strategy in inflammation therapy. nih.govnih.gov These findings highlight the potential of pyran-dione analogs to act as anti-inflammatory agents by targeting and downregulating major pro-inflammatory signaling cascades. researchgate.net

Anti-allergic Properties and Mediator Release Inhibition

Substituted achiral 2H-pyran-2,6-(3H)-dione derivatives have been identified as effective agents for inhibiting the symptoms of allergic responses. google.com These compounds have shown surprising efficacy in preventing the release, or the formation and subsequent release, of pharmacologically active mediators from effector cells. google.com

The primary mechanism of action involves the stabilization of mast cells, preventing the degranulation that occurs following the interaction of an antigen with a specific antibody fixed to the cell surface. This process is responsible for the release of mediators such as histamine, serotonin, and the slow-reacting substance of anaphylaxis (SRS-A), which drive the allergic reaction. google.com A patented series of these compounds, including 5-acetyl-4-hydroxy-3-[1-[[3,5-bis-N-(2-hydroxymethyl-3-hydroxy-propionamido)phenyl]amino]ethylidene]-2H-pyran-2,6-(3H)-dione, has been developed for use in treating allergic conditions. google.com This demonstrates the specific utility of the pyran-dione scaffold in modulating the immediate hypersensitivity response by directly inhibiting the release of key inflammatory mediators. google.com

Herbicidal Activity and Crop Safety in Greenhouse Studies

Analogs of 2H-Pyran-2,4(3H)-dione have been rationally designed and synthesized, showing significant potential as novel herbicidal leads. mdpi.comresearchgate.net A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD) were developed through molecular hybridization of a natural enamino diketone skeleton. mdpi.com Greenhouse evaluations confirmed that many of these compounds possess potent herbicidal activity, particularly under pre-emergence conditions. mdpi.comresearchgate.net

One of the most effective analogs, APD-II-15, demonstrated good pre-emergent herbicidal activity against a wide spectrum of both broadleaf and grass weeds. mdpi.comstipram.ac.id Furthermore, this compound exhibited good crop safety for several important agricultural crops, including wheat, soybean, millet, and sorghum, at a dosage of 375 g ha⁻¹. mdpi.comresearchgate.net This combination of broad-spectrum weed control and crop selectivity suggests that these pyran-dione derivatives are promising candidates for further optimization as agricultural herbicides. mdpi.com

The pre-emergence herbicidal efficacy of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives has been documented against numerous weed species. The analog APD-II-15, when applied at a dosage of 187.5 g ha⁻¹, achieved over 60% inhibition of several economically significant weeds. mdpi.comresearchgate.net

The targeted weeds that showed susceptibility to this compound include Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot pigweed), Echinochloa crus-galli (Barnyard grass), Avena fatua (Wild oat), and Chenopodium album (Common lambsquarters). mdpi.com The broad-spectrum activity of these compounds highlights their potential utility in integrated weed management programs for various cropping systems. mdpi.comresearchgate.net

Table 2: Pre-Emergence Herbicidal Activity of Compound APD-II-15

| Weed Species | Common Name | Inhibition at 187.5 g ha⁻¹ | Source |

| Abutilon theophrasti Medicus | Velvetleaf | > 60% | mdpi.com |

| Amaranthus retroflexus L. | Redroot pigweed | > 60% | mdpi.com |

| Echinochloa crus-galli | Barnyard grass | > 60% | mdpi.com |

| Eragrostis curvula (Schrad.) Nees | Weeping lovegrass | > 60% | mdpi.comresearchgate.net |

| Avena fatua L. | Wild oat | > 60% | mdpi.comresearchgate.net |

| Cyperus difformis L. | Smallflower umbrella sedge | > 60% | mdpi.comresearchgate.net |

| Chenopodium album L. | Common lambsquarters | > 60% | mdpi.comresearchgate.net |

| Ixeris denticulata | Toothed ixeris | > 60% | mdpi.comresearchgate.net |

| Plantago asiatica L. | Chinese plantain | > 60% | mdpi.comresearchgate.net |

| Capsella bursa-pastoris (Linn.) Medic | Shepherd's purse | > 60% | mdpi.comresearchgate.net |

| Flaveria bidentis (L.) Kuntze | Smelter's-bush | > 60% | mdpi.comresearchgate.net |

Preliminary investigations into the molecular mode of action for the herbicidal 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative, APD-II-15, have been conducted using RNA sequencing (RNA-seq). mdpi.com RNA-seq is an effective transcriptomic profiling tool for discovering the mechanisms behind non-target site herbicide resistance. nih.govuwa.edu.auresearchgate.net The results from these initial studies suggest that the growth inhibition observed in weeds treated with APD-II-15 may be a consequence of disruptions to fundamental cellular processes. mdpi.comresearchgate.net

Specifically, the RNA sequencing data pointed towards the interference with carbon metabolism and the formation of the cytoskeleton. mdpi.com The plant cytoskeleton, composed of microtubules and microfilaments, is crucial for cell division, shape, and intracellular transport; its disruption by herbicidal compounds can lead to mitotic arrest and cell death. nih.govnih.gov The potential disruption of carbon metabolism indicates a broader systemic effect on the plant's energy production and biosynthetic pathways. These findings suggest a novel mode of action for this class of herbicides, warranting further detailed molecular studies. mdpi.com

Other Investigated Biological Modulations

Beyond the activities detailed above, analogs of 2H-Pyran-2,4(3H)-dione have been explored for other biological effects, primarily as antimicrobial agents. Studies have shown that various pyran derivatives possess a spectrum of antibacterial and antifungal activities. nih.govresearchgate.net

Specifically, 6-arylpyran-2,4-diones have demonstrated in vitro fungicidal activity against a range of plant pathogenic fungi, including Cercospora arachidicola, Botrytis cinerae, and Sclerotinia sclerotiorum. proquest.com Additionally, other related 2H-pyran-3(6H)-one derivatives have shown significant activity against Gram-positive bacteria. nih.gov For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov These findings indicate that the pyran-dione scaffold is a versatile structure that can be modified to target various biological systems, including those in microbial pathogens. proquest.comnih.gov

Neuroprotection Studies

The pyran ring is a structural subunit found in numerous natural products, such as flavonoids and coumarins, which have demonstrated neuroprotective properties. nih.gov This has prompted interest in pyran derivatives as potential agents for treating neurodegenerative conditions like Alzheimer's Disease. nih.gov Research into related pyran-containing natural products, such as the flavonoid quercetin, has shown it possesses high antioxidant capabilities and can inhibit the accumulation of β-amyloids. nih.gov While direct studies on 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- for neuroprotection are not extensively detailed, the known neuroprotective effects of the broader pyran class suggest a promising area for future investigation. nih.gov